molecular formula C10H10ClNO4S B2672693 Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate CAS No. 2402829-97-2

Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate

Cat. No.: B2672693
CAS No.: 2402829-97-2
M. Wt: 275.7
InChI Key: BAYAYFKVOJBMND-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate” is a chemical compound . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H10ClNO2S/c1-14-10(13)7-4-6-5-15-3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3 .

Scientific Research Applications

Synthesis of Novel Compounds

One research avenue involves the development of methodologies for synthesizing highly functionalized compounds. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity, showcasing the utility of similar compounds in organic synthesis (Zhu, Lan, & Kwon, 2003). Additionally, Danheiser et al. (2003) explored the regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, leading to the synthesis of substituted pyridines, further underscoring the synthetic applications of related chemical frameworks (Danheiser, Renslo, Amos, & Wright, 2003).

Investigating Biological Activities

Research also extends to the exploration of biological activities. For example, Youssef, Azab, & Youssef (2012) reported the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, highlighting their valuable biological activities, which could be analogous to the exploration of biological activities of Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate and its derivatives (Youssef, Azab, & Youssef, 2012).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of synthesized compounds have been a significant focus. Nural et al. (2018) synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, evaluating its acid dissociation constant and antimicrobial activity, illustrating the potential medicinal chemistry applications of related structures (Nural et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It is recommended to handle it with appropriate safety measures, especially if used for pharmaceutical testing .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown a broad spectrum of biological activities . Additionally, its synthesis could be optimized or modified to improve yield or to create derivatives with enhanced properties.

Properties

IUPAC Name

methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c1-16-10(13)7-4-6-5-17(14,15)3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYAYFKVOJBMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCS(=O)(=O)CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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